molecular formula C8H15BrOSSe B12639546 S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate CAS No. 918904-78-6

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate

Cat. No.: B12639546
CAS No.: 918904-78-6
M. Wt: 318.15 g/mol
InChI Key: GMPCKCLWOOMVEI-UHFFFAOYSA-N
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Description

S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate: is an organoselenium compound characterized by the presence of a selenide group attached to a propyl chain, which is further connected to an ethanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl selenide with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide or diselenide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide or diselenide compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-selenium bonds.

Biology:

    Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine:

    Drug Development: It is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry:

    Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate exerts its effects involves the interaction with cellular thiols and enzymes. The selenide group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound selectively induces apoptosis in cancer cells.

Comparison with Similar Compounds

  • S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
  • S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate

Comparison:

  • S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate has similar chemical properties but contains a tellurium atom instead of selenium, which can affect its reactivity and biological activity.
  • S-{3-[(3-Bromopropyl)sulfanyl]propyl} ethanethioate contains a sulfur atom, making it less reactive compared to its selenium and tellurium counterparts. This difference in reactivity can influence its applications in catalysis and biological systems.

Properties

CAS No.

918904-78-6

Molecular Formula

C8H15BrOSSe

Molecular Weight

318.15 g/mol

IUPAC Name

S-[3-(3-bromopropylselanyl)propyl] ethanethioate

InChI

InChI=1S/C8H15BrOSSe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3

InChI Key

GMPCKCLWOOMVEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC[Se]CCCBr

Origin of Product

United States

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